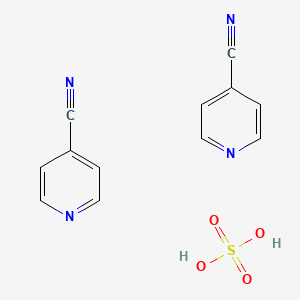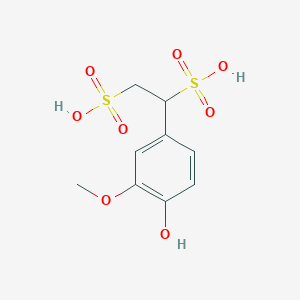
Pyridine-4-carbonitrile;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-4-carbonitrile; sulfuric acid: is a compound that combines pyridine-4-carbonitrile, a nitrile derivative of pyridine, with sulfuric acid, a strong mineral acid. Pyridine-4-carbonitrile is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Sulfuric acid, on the other hand, is widely used in industrial processes due to its strong acidic and dehydrating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: Pyridine-4-carbonitrile can be synthesized using microwave-assisted reactions.
Amorphous Carbon-Supported Sulfonic Acid Catalysis: Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst.
Industrial Production Methods: Industrial production of pyridine-4-carbonitrile typically involves the reaction of pyridine with cyanogen bromide or other cyanating agents under controlled conditions. Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyridine-4-carbonitrile can undergo oxidation reactions to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction of pyridine-4-carbonitrile can yield pyridine-4-methanamine.
Substitution: Pyridine-4-carbonitrile can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-methanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine-4-carbonitrile is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Biology: In biological research, pyridine-4-carbonitrile derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Pyridine-4-carbonitrile is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents .
Industry: Sulfuric acid is used in the production of fertilizers, explosives, and in petroleum refining. Pyridine-4-carbonitrile is used in the manufacture of agrochemicals and dyes .
Wirkmechanismus
The mechanism of action of pyridine-4-carbonitrile derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The sulfuric acid component can act as a catalyst in various chemical reactions, facilitating the formation of desired products through protonation and dehydration mechanisms .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and are used in medicinal chemistry for their biological activity.
Imidazo[1,2-a]pyridines: These compounds are known for their use as covalent anticancer agents and share structural similarities with pyridine-4-carbonitrile.
Uniqueness: Pyridine-4-carbonitrile is unique due to its cyano group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. Its combination with sulfuric acid enhances its utility in industrial and synthetic applications .
Eigenschaften
CAS-Nummer |
64275-21-4 |
|---|---|
Molekularformel |
C12H10N4O4S |
Molekulargewicht |
306.30 g/mol |
IUPAC-Name |
pyridine-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/2C6H4N2.H2O4S/c2*7-5-6-1-3-8-4-2-6;1-5(2,3)4/h2*1-4H;(H2,1,2,3,4) |
InChI-Schlüssel |
HIYZCLJXPILWQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C#N.C1=CN=CC=C1C#N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)





![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)




![1-[(1-Chloropropan-2-yl)oxy]-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14492821.png)
